2-Methyl-5-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Methyl-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a benzaldehyde derivative characterized by the presence of a trifluoromethoxy group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyl-5-hydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-Methyl-5-(trifluoromethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Methyl-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methyl-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with enzymes or receptors, affecting their activity and function. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)benzaldehyde: Lacks the methyl group present in 2-Methyl-5-(trifluoromethoxy)benzaldehyde.
4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently on the benzene ring.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethoxy and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Methyl-5-(trifluoromethoxy)benzaldehyde is a compound of interest due to its unique chemical structure that includes a trifluoromethoxy group, which enhances its biological activity. This compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
The molecular formula of this compound is C9H8F3O2. The presence of the trifluoromethoxy group significantly influences its lipophilicity and reactivity, allowing for interactions with various biological targets.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with hydrophobic regions of proteins. Additionally, the aldehyde functional group can participate in various chemical reactions, including nucleophilic attacks, which may lead to the modulation of enzymatic activities .
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human liver cancer (HepG2), human colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The IC50 values ranged from 6.83 µM to 19.34 µM, indicating a potent effect compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. In particular, it was evaluated for its inhibitory effects on key protein kinases involved in cancer progression, such as EGFR and HER2. The IC50 values for these interactions were reported to be in the low micromolar range (0.224 µM for HER2 and 0.279 µM for EGFR), suggesting that this compound could be a valuable lead in developing targeted therapies for cancer treatment .
Case Studies
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Cytotoxic Activity Against Cancer Cell Lines
- Study Design : Various concentrations of this compound were tested on HepG2, HT-29, and MCF-7 cell lines using the MTT assay.
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- : The findings support further investigation into this compound as a potential anticancer agent.
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Enzyme Inhibition Studies
- Study Design : The compound was screened against several kinases including CDK2, VEGFR2, and HER2.
- Results : Notable inhibition was observed with IC50 values indicating strong interactions with these targets.
- : These results suggest that this compound could serve as a dual-action agent targeting both cancer cell proliferation and critical signaling pathways.
Data Summary
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBDVMQINBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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